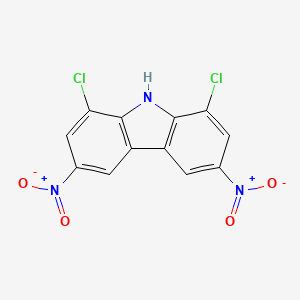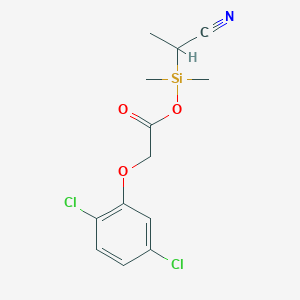![molecular formula C13H24O2S2 B14334544 1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]- CAS No. 111741-88-9](/img/structure/B14334544.png)
1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]- is an organosulfur compound that features a six-membered ring with two sulfur atoms at the 1 and 3 positions, and a tetrahydropyranyl ether group attached to a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds through a reaction with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring. Common catalysts used in this process include p-toluenesulfonic acid and silica gel .
Industrial Production Methods: Industrial production methods for 1,3-dithianes often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dithianes undergo various types of chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine, peracids (RCOOOH), halogens (I2, Br2, Cl2).
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), cuprates (RCuLi).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Aplicaciones Científicas De Investigación
1,3-Dithianes, including 1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-, are used in various scientific research applications:
Mecanismo De Acción
The mechanism of action for 1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]- involves its ability to act as a protecting group for carbonyl compounds. This is achieved through the formation of a stable thioacetal, which can be selectively deprotected under specific conditions. The molecular targets and pathways involved in its action are primarily related to its reactivity with carbonyl groups and its stability under various reaction conditions .
Comparación Con Compuestos Similares
1,2-Dithiane: Another isomer of dithiane with sulfur atoms at the 1 and 2 positions.
1,4-Dithiane: An isomer with sulfur atoms at the 1 and 4 positions.
Tetrahydropyran: A six-membered ring with one oxygen atom, used as a protecting group for alcohols.
Uniqueness: 1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]- is unique due to its combination of a dithiane ring and a tetrahydropyranyl ether group. This dual functionality allows it to serve as a versatile protecting group for both carbonyl and alcohol functionalities, making it valuable in complex organic synthesis .
Propiedades
Número CAS |
111741-88-9 |
|---|---|
Fórmula molecular |
C13H24O2S2 |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
2-[4-(1,3-dithian-2-yl)butoxy]oxane |
InChI |
InChI=1S/C13H24O2S2/c1-3-8-14-12(6-1)15-9-4-2-7-13-16-10-5-11-17-13/h12-13H,1-11H2 |
Clave InChI |
TYIGCPAQNOKWRF-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCC2SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


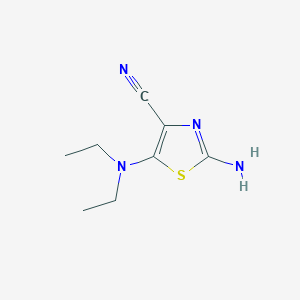

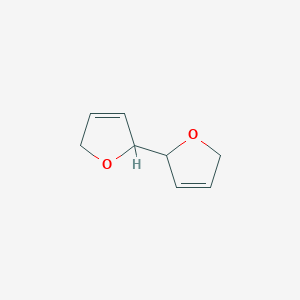

![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
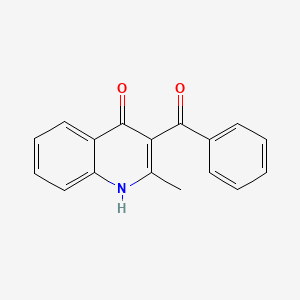
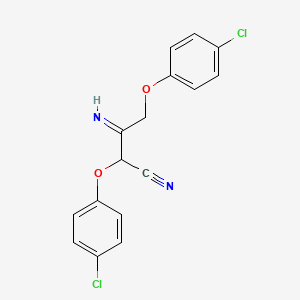
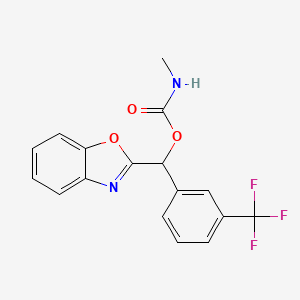
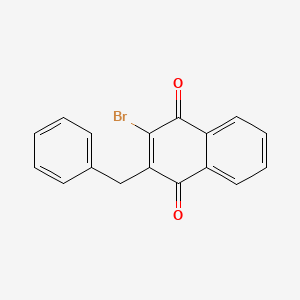
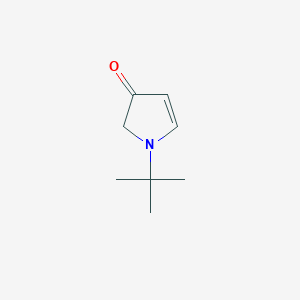
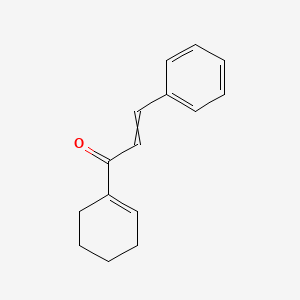
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
